3-(3,4-dimethoxyphenyl)-7-hydroxy-8-((4-methylpiperidin-1-yl)methyl)-4H-chromen-4-one

Description

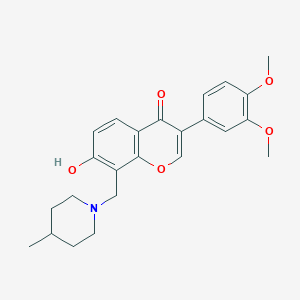

The compound 3-(3,4-dimethoxyphenyl)-7-hydroxy-8-((4-methylpiperidin-1-yl)methyl)-4H-chromen-4-one is a synthetic chromen-4-one (flavone) derivative with a substituted phenyl ring at position 3, a hydroxyl group at position 7, and a 4-methylpiperidinylmethyl group at position 6.

Key structural features:

- 7-Hydroxy group: Contributes to hydrogen bonding and acidity (pKa ~9–10).

- 8-(4-Methylpiperidinyl)methyl side chain: Modulates solubility and binding affinity via steric and electronic effects.

Properties

IUPAC Name |

3-(3,4-dimethoxyphenyl)-7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]chromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO5/c1-15-8-10-25(11-9-15)13-18-20(26)6-5-17-23(27)19(14-30-24(17)18)16-4-7-21(28-2)22(12-16)29-3/h4-7,12,14-15,26H,8-11,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKGRHQCPYQZSPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)CC2=C(C=CC3=C2OC=C(C3=O)C4=CC(=C(C=C4)OC)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(3,4-dimethoxyphenyl)-7-hydroxy-8-((4-methylpiperidin-1-yl)methyl)-4H-chromen-4-one is a member of the chromenone family, characterized by its unique structural features that contribute to its biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular formula of the compound is , with a molecular weight of approximately 430.52 g/mol. The structure consists of a chromenone core with substituents that enhance its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antioxidant Activity : Studies have shown that chromenone derivatives possess significant antioxidant properties. The presence of hydroxyl groups in the structure contributes to free radical scavenging capabilities.

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial effects against various pathogens, including bacteria and fungi. This is particularly relevant in the context of increasing antibiotic resistance.

- Anticancer Properties : There is growing interest in the anticancer potential of chromenone derivatives. Initial findings indicate that this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Antioxidant Activity

A study by Umesha et al. (2009) evaluated the antioxidant properties using DPPH radical scavenging assays, revealing that compounds similar to this compound showed strong antioxidant activity, with IC50 values indicating effective radical scavenging capabilities .

Antimicrobial Activity

Research has demonstrated that various chromenone derivatives exhibit antimicrobial activity. For instance, compounds structurally related to our target have been tested against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth.

Anticancer Activity

Several studies have assessed the anticancer activity of chromenone derivatives:

- Cell Line Studies : In vitro studies on human cancer cell lines (e.g., MDA-MB-231 for breast cancer) indicated that these compounds can significantly reduce cell viability with IC50 values as low as 0.03 μM .

- Mechanisms of Action : The proposed mechanisms include:

- Induction of apoptosis through activation of caspases.

- Inhibition of key signaling pathways involved in cancer progression such as PI3K/Akt and MAPK pathways.

- Modulation of gene expression related to cell cycle regulation.

Case Studies

- Case Study 1 : A study investigated the effect of a related compound on lung cancer cells, demonstrating a dose-dependent inhibition of cell growth and induction of apoptosis. This supports the hypothesis that structural modifications on the chromenone scaffold can enhance anticancer efficacy .

- Case Study 2 : Research focusing on antimicrobial properties highlighted that derivatives similar to our target compound showed effective inhibition against multi-drug resistant strains, suggesting potential for development into therapeutic agents against resistant infections .

Data Table

Scientific Research Applications

Pharmacological Applications

-

Anticancer Activity

- Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves inducing apoptosis and cell cycle arrest, which is critical for developing new cancer therapies .

- Antihypertensive Effects

- Neuroprotective Effects

Synthesis and Derivatives

The synthesis of this compound typically involves the modification of existing chromenone structures through various chemical reactions such as Mannich reactions or condensation techniques. These methods allow for the introduction of different functional groups that enhance biological activity.

| Synthesis Method | Description | Yield |

|---|---|---|

| Mannich Reaction | Involves formaldehyde and piperidine derivatives to introduce piperidinyl groups. | High |

| Condensation | Combines phenolic compounds with carbonyls to form chromenone structures. | Moderate |

Case Studies

- Study on Anticancer Properties

- Research on Antihypertensive Effects

- Neuroprotection in Animal Models

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

Key Findings :

Modifications to the Piperidine/Piperazine Side Chain

Key Findings :

Chromen-4-one Core Modifications

Q & A

Q. What are the standard synthetic routes for preparing 3-(3,4-dimethoxyphenyl)-7-hydroxy-8-((4-methylpiperidin-1-yl)methyl)-4H-chromen-4-one?

The compound is typically synthesized via a Mannich reaction , which introduces the 4-methylpiperidinylmethyl group at the 8-position of the chromen-4-one scaffold. A general procedure involves reacting a hydroxylated chromen-4-one precursor (e.g., 7-hydroxy-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one) with formaldehyde and 4-methylpiperidine under reflux in ethanol. Critical steps include maintaining a pH >9 to favor nucleophilic attack and using excess amine to minimize side reactions. Post-synthesis purification often involves column chromatography with ethyl acetate/hexane gradients, followed by recrystallization .

Q. What spectroscopic and chromatographic methods are used to characterize this compound?

- NMR spectroscopy : and NMR are essential for confirming the substitution pattern. Key signals include aromatic protons (δ 6.3–8.2 ppm for chromen-4-one and dimethoxyphenyl groups) and the piperidinylmethyl protons (δ 2.4–3.1 ppm for N–CH and δ 1.2–1.8 ppm for piperidine ring protons) .

- FTIR : Peaks at ~1647 cm (C=O stretch) and ~3479 cm (O–H stretch) confirm the chromen-4-one core and hydroxyl group .

- HPLC : A mobile phase of methanol/sodium acetate buffer (pH 4.6) with UV detection at 254 nm ensures purity assessment .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data for structurally similar derivatives?

Discrepancies often arise from tautomerism, solvent effects, or impurities. Strategies include:

- Variable-temperature NMR to detect tautomeric equilibria (e.g., keto-enol shifts).

- 2D NMR (COSY, HSQC, HMBC) to unambiguously assign proton-carbon correlations, especially for overlapping signals in aromatic regions .

- Deuterated solvent screening (e.g., DMSO-d vs. CDCl) to assess solvent-induced shifts.

For example, in , NMR in CDCl resolved splitting patterns for aromatic protons, whereas DMSO-d might obscure these due to hydrogen bonding with the hydroxyl group .

Q. What experimental approaches optimize crystallization for X-ray diffraction studies?

- Solvent screening : Use mixed solvents (e.g., ethanol/water) to slow crystallization. highlights the use of SHELXL for refining crystal structures, particularly for high-resolution or twinned data .

- Temperature gradients : Gradual cooling from 60°C to 4°C improves crystal lattice formation.

- Additives : Small amounts of piperidine or acetic acid can promote hydrogen-bonding networks. For example, used monohydrate crystallization to stabilize the chromen-4-one structure .

Q. How can substituent effects on biological activity be systematically evaluated?

- Structure-activity relationship (SAR) studies : Synthesize derivatives with modifications to the dimethoxyphenyl, piperidinylmethyl, or hydroxyl groups. For instance, replacing 4-methylpiperidine with morpholine (as in ) alters lipophilicity and hydrogen-bonding capacity .

- In vitro assays : Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization or surface plasmon resonance. notes analogous compounds studied for enzyme inhibition .

- Computational modeling : Dock derivatives into protein active sites (e.g., using AutoDock Vina) to predict binding affinities and guide synthetic prioritization .

Q. How should researchers address conflicting bioactivity data in different assay systems?

- Dose-response validation : Confirm activity across multiple concentrations (e.g., 0.1–100 μM) to rule out false positives from off-target effects.

- Cell permeability controls : Use assays with membrane-impermeable dyes (e.g., propidium iodide) to distinguish intracellular vs. extracellular activity.

- Orthogonal assays : Pair enzymatic assays with cell-based viability assays (e.g., MTT). emphasizes cross-verification using biochemical and cellular models .

Methodological Guidelines

- Synthetic reproducibility : Document reaction parameters (pH, solvent polarity, temperature) meticulously, as minor variations in the Mannich reaction can lead to byproducts like oxazepane derivatives () .

- Data interpretation : Always cross-reference NMR assignments with HRMS (e.g., m/z 505.57 for CHFNO derivatives in ) and elemental analysis .

- Crystallography : For challenging structures, use SHELXD for phase determination and SHELXL for refinement, leveraging high-resolution data (<1.0 Å) to resolve disorder in flexible substituents (e.g., the piperidinylmethyl group) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.